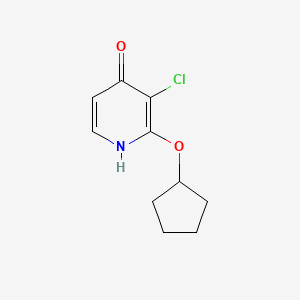3-Chloro-2-(cyclopentyloxy)pyridin-4-OL
CAS No.: 1881321-75-0
Cat. No.: VC7088398
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1881321-75-0 |
|---|---|
| Molecular Formula | C10H12ClNO2 |
| Molecular Weight | 213.66 |
| IUPAC Name | 3-chloro-2-cyclopentyloxy-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C10H12ClNO2/c11-9-8(13)5-6-12-10(9)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) |
| Standard InChI Key | VFCXYJMQSFOKRA-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)OC2=C(C(=O)C=CN2)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic name 3-chloro-2-(cyclopentyloxy)pyridin-4-ol reflects its substitution pattern on the pyridine ring:
-
A chlorine atom at position 3,
-
A cyclopentyloxy group (-O-cyclopentane) at position 2,
The pyridine ring’s aromaticity is perturbed by these substituents, influencing electronic distribution and reactivity. The cyclopentyloxy group introduces steric bulk, while the hydroxyl and chlorine atoms contribute to hydrogen bonding and polar interactions.
Spectroscopic and Computational Data
-
LogP: 2.85, indicating moderate lipophilicity suitable for membrane permeability in drug design .
-
Polar Surface Area: 42 Ų, suggesting moderate solubility in polar solvents .
-
Rotatable Bonds: 2, conferring limited conformational flexibility .
The compound’s hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) further define its interaction potential in biological systems.
| Supplier | Purity (%) | Quantity | Price ($) |
|---|---|---|---|
| Angene International | 95 | 100 mg | 109 |
| BLD Pharmatech | 95 | 100 mg | 98 |
| AA Blocks | 96 | 1 g | 444 |
Prices scale with quantity, reaching $1,347 for 5 g . This commercial availability underscores its relevance in high-throughput screening and drug discovery.
Physicochemical and Pharmacokinetic Properties
Key Physicochemical Metrics
| Property | Value |
|---|---|
| Molecular Weight | 214 Da |
| LogP | 2.85 |
| Rotatable Bonds | 2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The LogP value positions the compound within the optimal range (1–3) for oral bioavailability, per Lipinski’s Rule of Five . Its polar surface area aligns with compounds exhibiting moderate blood-brain barrier permeability.
Stability and Reactivity
-
Thermal Stability: Predicted high stability due to aromatic pyridine core and lack of labile functional groups.
-
Hydrolytic Sensitivity: The hydroxyl group may participate in hydrogen bonding or acid-base reactions under extreme pH conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume